Cas no 887029-19-8 (N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide)

N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound featuring a unique structural framework combining a dimethylphenyl group with a pyrrole-substituted butanamide moiety. This configuration imparts distinct chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its well-defined molecular structure allows for precise reactivity in synthetic pathways, facilitating the development of novel bioactive molecules. The compound exhibits stability under standard conditions, ensuring reliable performance in laboratory applications. Its compatibility with various reaction conditions further enhances its utility in organic synthesis. Researchers may leverage its structural features for targeted modifications in drug discovery or material science applications.
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide structure
887029-19-8 structure
Product name:N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
CAS No:887029-19-8
MF:C17H22N2O
MW:270.369384288788
CID:3047509
PubChem ID:15943314

N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
    • 1H-Pyrrole-1-acetamide, N-(3,4-dimethylphenyl)-α-(1-methylethyl)-
    • AN-329/43386037
    • N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide
    • AKOS000501170
    • AKOS024265002
    • SB63278
    • 887029-19-8
    • CS-0322067
    • STL066489
    • Inchi: 1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20)
    • InChI Key: KPCZWMSGCJLOAZ-UHFFFAOYSA-N
    • SMILES: C(=O)(C(C(C)C)N1C=CC=C1)NC1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 270.173213330g/mol
  • Monoisotopic Mass: 270.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34Ų
  • XLogP3: 3.8

N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058413-500mg
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8
500mg
3233.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058413-500mg
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8
500mg
3233CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392737-5g
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8 97%
5g
¥5216.00 2024-04-26
TRC
D948693-10mg
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8
10mg
$ 65.00 2022-04-29
TRC
D948693-5mg
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8
5mg
$ 50.00 2022-04-29
TRC
D948693-50mg
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8
50mg
$ 115.00 2022-04-29
Chemenu
CM527908-1g
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8 97%
1g
$*** 2023-03-30
Chemenu
CM527908-5g
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8 97%
5g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392737-1g
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8 97%
1g
¥2173.00 2024-04-26
A2B Chem LLC
AY10949-500mg
N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
887029-19-8
500mg
$285.00 2024-04-19

N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide Related Literature

Additional information on N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide: A Comprehensive Overview

N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS No. 887029-19-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential therapeutic applications and intriguing biological activities.

The chemical structure of N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is composed of a substituted phenyl ring and a pyrrole moiety, which are both known for their bioactive properties. The presence of these functional groups contributes to the compound's ability to interact with various biological targets, making it a promising candidate for drug development.

Recent research has focused on the pharmacological properties of N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

In addition to its anti-inflammatory properties, N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this effect is believed to involve the inhibition of specific kinases and the disruption of cellular signaling pathways that are critical for cancer cell survival.

The structural versatility of N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide has also made it an attractive scaffold for medicinal chemists. By modifying the substituents on the phenyl and pyrrole rings, researchers have been able to fine-tune the compound's biological activity and pharmacokinetic properties. For example, the introduction of additional functional groups or changes in the position of existing substituents can enhance the compound's potency and selectivity towards specific targets.

In terms of safety and toxicity, preliminary studies suggest that N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is well-tolerated at therapeutic doses. However, further research is needed to fully evaluate its safety profile in long-term use. Clinical trials are currently underway to assess the efficacy and safety of this compound in treating various inflammatory and cancer-related conditions.

The potential applications of N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide extend beyond its direct therapeutic effects. Its unique chemical structure makes it a valuable tool for probing biological systems and understanding the mechanisms underlying various diseases. For instance, researchers have used this compound as a probe to study the role of specific kinases in cellular signaling pathways associated with inflammation and cancer.

In conclusion, N-(3,4-Dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (CAS No. 887029-19-8) represents a promising lead compound with diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel treatments for a range of diseases.

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